molecular formula C7H14Cl2N4 B6163501 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride CAS No. 2768300-40-7

1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride

Cat. No. B6163501
CAS RN: 2768300-40-7
M. Wt: 225.1
InChI Key:
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Description

1-(2S)-Pyrrolidin-2-ylmethyl-1H-1,2,3-triazole dihydrochloride (PTD) is a new type of heterocyclic compound that has recently been studied for its potential applications in scientific research. PTD belongs to the triazole family of compounds, which are nitrogen-containing five-membered rings. PTD is a white or off-white crystalline powder that is soluble in water and other organic solvents. It has been used in a variety of scientific research applications, such as drug synthesis, drug delivery, and biochemistry.

Scientific Research Applications

1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride has been used in a variety of scientific research applications. It has been used in drug synthesis, drug delivery, and biochemistry. In drug synthesis, 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride has been used as an intermediate in the synthesis of various pharmaceuticals, such as antifungal drugs and anti-inflammatory drugs. In drug delivery, 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride has been used to increase the solubility of drugs, allowing them to be more easily absorbed by the body. In biochemistry, 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride has been used to study the structure and function of proteins, as well as to study the interactions between proteins and small molecules.

Mechanism of Action

The mechanism of action of 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride is not well understood. However, it is believed that 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride binds to proteins and other molecules, altering their structure and function. This binding can have a variety of effects, such as increasing the solubility of drugs or altering the activity of proteins.
Biochemical and Physiological Effects
1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride can inhibit the growth of certain bacteria and fungi. It has also been shown to inhibit the activity of certain enzymes, such as proteases and glycosidases. In vivo studies have shown that 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride can reduce inflammation and improve wound healing.

Advantages and Limitations for Lab Experiments

The use of 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride in laboratory experiments has a number of advantages. It is a relatively stable compound, which makes it easy to store and handle. It is also soluble in water and other organic solvents, which makes it easy to use in a variety of laboratory experiments. However, there are some limitations to the use of 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride in laboratory experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. It is also not very soluble in some solvents, which can limit its use in certain types of experiments.

Future Directions

There are a number of possible future directions for the use of 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride in scientific research. It could be used to develop new drugs or drug delivery systems. It could also be used to study the structure and function of proteins, or to study the interactions between proteins and small molecules. Additionally, it could be used to develop new methods for synthesizing pharmaceuticals or other compounds. Finally, it could be used to study the biochemical and physiological effects of 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride in various organisms.

Synthesis Methods

1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride can be synthesized from the reaction between 2-aminopyrrolidine and 1-chloro-1H-1,2,3-triazole in the presence of sodium hydroxide. This reaction occurs in aqueous solution and produces 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride as a white crystalline solid. The reaction can be monitored using thin-layer chromatography to ensure that the correct product is formed. The reaction is also reversible, which allows for the recovery of 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride from the reaction mixture.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride' involves the reaction of 2-bromoethylamine hydrobromide with sodium azide to form 1-(azidomethyl)-2-bromoethane. This intermediate is then reacted with (2S)-pyrrolidine to form the desired compound, which is subsequently converted to the dihydrochloride salt form.", "Starting Materials": ["2-bromoethylamine hydrobromide", "sodium azide", "(2S)-pyrrolidine"], "Reaction": ["Step 1: React 2-bromoethylamine hydrobromide with sodium azide in the presence of a solvent such as DMF or DMSO to form 1-(azidomethyl)-2-bromoethane.", "Step 2: React 1-(azidomethyl)-2-bromoethane with (2S)-pyrrolidine in the presence of a catalyst such as copper(I) iodide to form the desired compound.", "Step 3: Convert the desired compound to the dihydrochloride salt form by reacting with hydrochloric acid in a solvent such as ethanol or water."] }

CAS RN

2768300-40-7

Product Name

1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride

Molecular Formula

C7H14Cl2N4

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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